1,3-Cyclopentadiene, 1-methoxy- 1,3-Cyclopentadiene, 1-methoxy-
Brand Name: Vulcanchem
CAS No.: 77079-04-0
VCID: VC19349646
InChI: InChI=1S/C6H8O/c1-7-6-4-2-3-5-6/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol

1,3-Cyclopentadiene, 1-methoxy-

CAS No.: 77079-04-0

Cat. No.: VC19349646

Molecular Formula: C6H8O

Molecular Weight: 96.13 g/mol

* For research use only. Not for human or veterinary use.

1,3-Cyclopentadiene, 1-methoxy- - 77079-04-0

Specification

CAS No. 77079-04-0
Molecular Formula C6H8O
Molecular Weight 96.13 g/mol
IUPAC Name 1-methoxycyclopenta-1,3-diene
Standard InChI InChI=1S/C6H8O/c1-7-6-4-2-3-5-6/h2-4H,5H2,1H3
Standard InChI Key KLZWUTJBIYIMMK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC1

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-methoxycyclopenta-1,3-diene, reflects its bicyclic structure consisting of a five-membered conjugated diene system (positions 1 and 3) with a methoxy substituent at carbon 1. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₆H₈O
Molecular Weight96.13 g/mol
Canonical SMILESCOC1=CC=CC1
InChI KeyKLZWUTJBIYIMMK-UHFFFAOYSA-N
PubChem CID10931370

The methoxy group introduces electron-donating effects through resonance (+M effect), potentially stabilizing the conjugated diene system and modulating reactivity toward electrophiles .

Spectroscopic and Physical Properties

While experimental data on physicochemical properties remain sparse, comparisons to parent cyclopentadiene (C₅H₆) highlight critical differences:

Property1-Methoxy-1,3-Cyclopentadiene1,3-CyclopentadieneSource
Molecular Weight96.13 g/mol66.10 g/mol
Boiling PointNot reported41.5–42.0°C
DensityNot reported0.8021 g/cm³ (20°C)
SolubilityLikely polar aprotic solventsMiscible with ether

The methoxy group enhances polarity compared to the parent hydrocarbon, suggesting improved solubility in polar aprotic solvents like acetone or dimethylformamide .

Synthesis and Stability Considerations

Synthetic Routes

  • Direct Methoxylation: Electrophilic substitution of cyclopentadiene using methanol under acidic conditions, though competing polymerization risks exist .

  • Diels-Alder Retrosynthesis: Strategic cleavage of methoxy-substituted Diels-Alder adducts could regenerate the diene, albeit with thermodynamic challenges .

Chemical Reactivity and Reaction Mechanisms

Diels-Alder Reactivity

Cyclopentadienes are quintessential dienes in Diels-Alder reactions. Theoretical studies on methoxy-cycloheptatriene isomers suggest that methoxy substitution alters frontier molecular orbitals, potentially affecting regioselectivity and reaction rates . For 1-methoxy-1,3-cyclopentadiene:

  • Electron-Rich Diene: The methoxy group increases electron density at C1, potentially favoring reactions with electron-deficient dienophiles (e.g., maleic anhydride).

  • Steric Effects: Substituent orientation (boat vs. planar conformations) may influence transition state geometries, as observed in cycloheptatriene systems .

Transition Metal Complexation

Cyclopentadienyl ligands are ubiquitous in organometallic chemistry. The methoxy variant could serve as a modified ligand, with the oxygen atom enabling secondary coordination sites. Recent work on gold-catalyzed carbene transfers to 1,3-diphenylcyclopentadiene demonstrates the feasibility of metal-mediated transformations in substituted dienes .

Acid-Base Behavior

The parent cyclopentadiene exhibits weak acidity (pKa ≈ 16) due to aromatic stabilization of the cyclopentadienyl anion . Methoxy substitution likely reduces acidity further by destabilizing the conjugate base through electron donation.

Future Research Priorities

  • Synthetic Optimization: Develop reliable, scalable synthesis methods to enable broader study.

  • Reactivity Mapping: Systematic screening of Diels-Alder, electrocyclic, and metal-complexation reactions.

  • Computational Modeling: Density functional theory (DFT) studies to predict regiochemical outcomes and transition states .

  • Application Trials: Evaluate performance in polymer matrices, catalytic systems, and pharmaceutical intermediates.

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